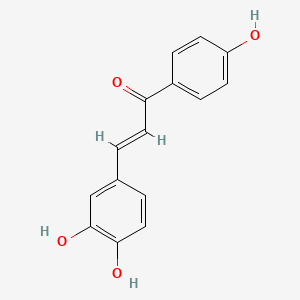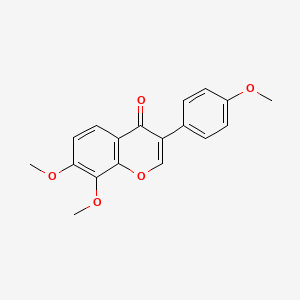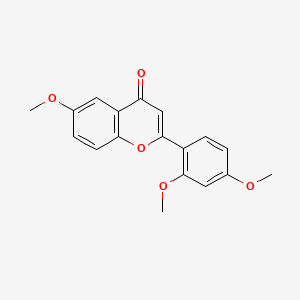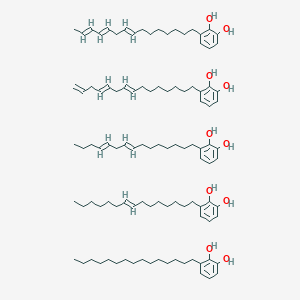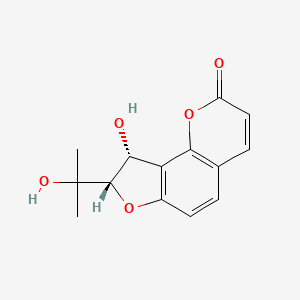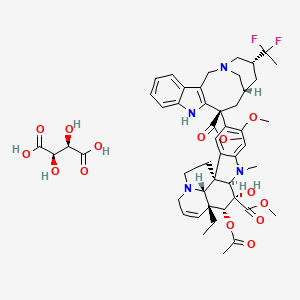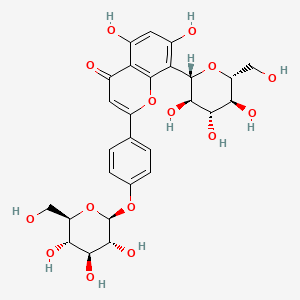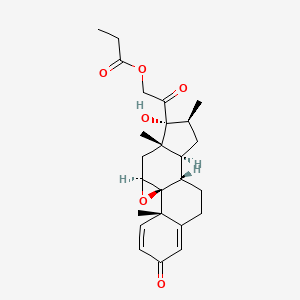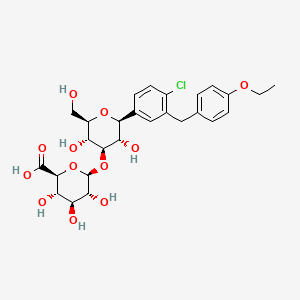
Dapagliflozin 3-o-glucuronide
Descripción general
Descripción
Dapagliflozin 3-O-β-D-glucuronide is a metabolite of dapagliflozin . Dapagliflozin is a first-generation selective sodium-glucose cotransporter (SGLT) 2 inhibitor that blocks glucose transport .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism, predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures .Molecular Structure Analysis
The molecular formula of Dapagliflozin 3-O-glucuronide is C27H33ClO12 . More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis
Dapagliflozin 3-O-glucuronide is primarily formed through the glucuronidation of dapagliflozin . The elimination of Dapagliflozin 3-O-glucuronide occurs mainly via renal excretion, with 61% of a dapagliflozin dose being recovered as this metabolite in urine .Aplicaciones Científicas De Investigación
-
Cardiovascular Disease Management
- Field : Cardiovascular Medicine
- Application : Dapagliflozin is suggested to provide a beneficial therapeutic approach to significantly lower the disease burden associated with cardiovascular illness in both patients with and without Type 2 diabetes mellitus .
- Method : The method of application involves oral administration of Dapagliflozin .
- Results : The use of Dapagliflozin has shown beneficial effects on cardiovascular illness .
-
Type 2 Diabetes Management
- Field : Endocrinology
- Application : Dapagliflozin is indicated worldwide for the treatment of type 2 diabetes (T2D). It is used as monotherapy (in patients who are intolerant of metformin) and as add-on combination therapy (with other glucose-lowering agents, including insulin) for T2D when diet and exercise alone do not provide adequate glycaemic control .
- Method : The method of application involves oral administration of Dapagliflozin .
- Results : In numerous well-designed clinical studies and their extensions, dapagliflozin as monotherapy and combination therapy with other antihyperglycaemic agents provided effective glycaemic control and reduced bodyweight and blood pressure (BP) across a broad spectrum of patients .
-
Potential Role in Liver Disease Management
- Field : Hepatology
- Application : Some studies have investigated the role of Dapagliflozin in reducing fat, decreasing inflammation, and attenuating liver fibrosis, possibly preventing the development of liver tumors or improving early hepatocellular carcinoma (HCC) .
- Method : The method of application involves oral administration of Dapagliflozin .
- Results : The results of these studies are not specified in the source .
-
Heart Failure Management
- Field : Cardiology
- Application : Dapagliflozin is used to reduce the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visit in adults with heart failure .
- Method : The method of application involves oral administration of Dapagliflozin .
- Results : The American College of Cardiology (ACC) recommends the use of dapagliflozin in clinical management of heart failure, with or without diabetes .
-
Chronic Kidney Disease Management
- Field : Nephrology
- Application : For patients with chronic kidney disease at risk of progression, dapagliflozin is used to reduce the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure .
- Method : The method of application involves oral administration of Dapagliflozin .
- Results : The results of the DAPA-CKD trial broaden the utility of dapagliflozin as a therapeutic option in patients with advanced kidney disease .
-
Combination Therapy
- Field : Endocrinology
- Application : Combination products with dapagliflozin also exist, either as a dapagliflozin-saxagliptin or dapagliflozin-metformin hydrochloride formulation .
- Method : The method of application involves oral administration of Dapagliflozin .
- Results : Both are used as an adjunct treatment to diet and exercise to improve glycemic control in adults with type 2 diabetes .
-
Cost-Effectiveness in Chronic Kidney Disease
- Field : Health Economics
- Application : Dapagliflozin has been studied for its cost-effectiveness in the treatment of chronic kidney disease .
- Method : The method of application involves oral administration of Dapagliflozin .
- Results : Treatment with dapagliflozin was predicted to attenuate disease progression and extend projected life expectancy. It was found to be cost-effective for patients across a wider spectrum of estimated glomerular filtration rates and albuminuria than previously demonstrated, with or without type 2 diabetes, in the UK, Spanish, Italian, and Japanese healthcare systems .
-
Comparison with Other SGLT2 Inhibitors
- Field : Cardiology
- Application : Dapagliflozin has been compared with other SGLT2 inhibitors, such as empagliflozin, in patients with heart failure .
- Method : The method of application involves oral administration of Dapagliflozin .
- Results : In the 1-year following SGLT2 inhibitor initiation, patients who received empagliflozin had fewer composite outcome events compared with those who received dapagliflozin .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZULHSUKTZGTR-PTNNFGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin 3-o-glucuronide | |
CAS RN |
1351438-75-9 | |
| Record name | Dapagliflozin 3-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



